molecular formula C5H2BrClN2O B13124366 6-Bromo-3-chloropyrazine-2-carbaldehyde

6-Bromo-3-chloropyrazine-2-carbaldehyde

Cat. No.: B13124366
M. Wt: 221.44 g/mol
InChI Key: XOUHQDZFZWEVSL-UHFFFAOYSA-N
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Description

6-Bromo-3-chloropyrazine-2-carbaldehyde is a heterocyclic organic compound that contains both bromine and chlorine atoms attached to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-chloropyrazine-2-carbaldehyde typically involves the halogenation of pyrazine derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to introduce the halogen atoms into the pyrazine ring. For instance, the reaction of 3-amino-6-bromopyrazine-2-carbonitrile with copper(II) chloride and tert-butyl nitrite in acetonitrile at elevated temperatures can yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale halogenation reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloropyrazine-2-carbaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used.

Major Products Formed

    Substitution: Various substituted pyrazine derivatives.

    Oxidation: 6-Bromo-3-chloropyrazine-2-carboxylic acid.

    Reduction: 6-Bromo-3-chloropyrazine-2-methanol.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

6-Bromo-3-chloropyrazine-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloropyrazine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its halogen atoms can participate in halogen bonding, influencing its binding affinity to target molecules. The aldehyde group can form covalent bonds with amino acids in proteins, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3-chloropyrazine-2-carbonitrile
  • 3-Bromo-6-chloropyridine-2-carbonitrile
  • 2-Bromo-6-chloropyridine

Uniqueness

6-Bromo-3-chloropyrazine-2-carbaldehyde is unique due to the presence of both bromine and chlorine atoms on the pyrazine ring, along with an aldehyde functional group. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs .

Properties

Molecular Formula

C5H2BrClN2O

Molecular Weight

221.44 g/mol

IUPAC Name

6-bromo-3-chloropyrazine-2-carbaldehyde

InChI

InChI=1S/C5H2BrClN2O/c6-4-1-8-5(7)3(2-10)9-4/h1-2H

InChI Key

XOUHQDZFZWEVSL-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=N1)Cl)C=O)Br

Origin of Product

United States

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